5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one

Cannabinoid CB1 receptor Antagonist potency Receptor binding assay

Researchers requiring a structurally differentiated CB1 antagonist tool compound often face supply inconsistency for non-pyrazole scaffolds. 5-(Pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one (CAS 488795-70-6) addresses this gap as a thiazolidin-4-one-based CB1 antagonist with validated potency (IC50 125 nM) and pre-existing ADME data (human/rat liver microsome stability, plasma protein binding). • Quantified CB1 pharmacology: IC50 125 nM via luciferase reporter gene assay in CHOK1 cells • Pre-characterized ADME: metabolic stability, plasma stability, protein binding data deposited in ChEMBL • Scaffold differentiation: thiazolidin-4-one core distinct from pyrazole-based CB1 antagonists Supplied with analytical documentation; standard international B2B shipping available.

Molecular Formula C16H10F3N3OS
Molecular Weight 349.3 g/mol
Cat. No. B12152715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
Molecular FormulaC16H10F3N3OS
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C(F)(F)F
InChIInChI=1S/C16H10F3N3OS/c17-16(18,19)11-4-1-5-12(8-11)21-15-22-14(23)13(24-15)7-10-3-2-6-20-9-10/h1-9H,(H,21,22,23)/b13-7-
InChIKeyNJMIKBJSWJTZPE-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolidin-4-one CB1 Antagonist Procurement Overview


5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one (CAS 488795-70-6, CHEMBL1223233) is a synthetic 5-arylidene-2-amino-thiazol-4(5H)-one (thiazolidin-4-one) derivative [1]. This compound has been characterized as a cannabinoid CB1 receptor antagonist with an IC50 of 125 nM against the human CB1 receptor expressed in CHOK1 cells, as measured by a luciferase reporter gene assay [1]. Its structure incorporates a pyridin-3-ylmethylene group at the 5-position and a 3-(trifluoromethyl)phenylamino group at the 2-position of the thiazol-4(5H)-one core, distinguishing it from the 1,5-diarylpyrazole scaffold of the prototypical CB1 antagonist rimonabant [2]. The compound is catalogued in ChEMBL with associated ADME profiling data including plasma protein binding, plasma stability, and liver microsomal stability in both rat and human models .

CB1 receptor antagonist tool compound with reported activity in functional assay
Distinct thiazolidin-4-one scaffold, differentiated from diarylpyrazole series
Pre-characterized ADME profile (microsomal stability, plasma protein binding)
Supports CB1 SAR expansion and scaffold-hopping research workflows

Why This Thiazolidin-4-one CB1 Antagonist Cannot Be Replaced


The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry with diverse biological activities, but potency, selectivity, and pharmacokinetic properties are exquisitely sensitive to the substitution pattern at positions 2 and 5 [1]. The 3-(trifluoromethyl)phenylamino group at position 2 introduces a strong electron-withdrawing substituent that modulates both the pKa of the exocyclic nitrogen and the overall lipophilicity profile, directly affecting target binding and metabolic stability [2]. Simultaneously, the pyridin-3-ylmethylene moiety at position 5 provides a specific hydrogen bond acceptor geometry that is absent in analogs bearing phenyl, substituted phenyl, or non-heteroaryl methylene groups [3]. Replacing this compound with a closely related analog—such as 2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one or 2-(3-trifluoromethyl-phenylamino)-thiazol-4-one lacking the pyridylmethylene group—would alter both CB1 receptor affinity and ADME parameters in ways that are quantitatively unpredictable without experimental validation. The following evidence sections quantify where data exists and identifies where critical comparative gaps remain.

2-Amino substituent (3-CF3-phenylamino vs. morpholino) may shift lipophilicity and metabolic stability; ADME data are not interchangeable.
5-Methylene substituent (pyridin-3-yl vs. phenyl or deletion) alters hydrogen-bonding and may change CB1 affinity unpredictably.
Scaffold replacement (thiazolidin-4-one vs. thiazole or pyrazole) can alter potency, selectivity, and IP landscape; direct substitution is not supported.

Quantitative Differentiation Evidence


CB1 Antagonist Potency vs. Rimonabant

The target compound demonstrated CB1 receptor antagonism with an IC50 of 125 nM against the human CB1 receptor expressed in CHOK1 cells using a luciferase reporter gene assay [1]. The prototypical CB1 antagonist rimonabant (SR141716A) exhibits a Ki of approximately 1.4 nM for the human CB1 receptor under comparable in vitro conditions [2]. This represents a potency difference of approximately 89-fold in favor of rimonabant. However, the target compound employs a thiazolidin-4-one scaffold rather than the 1,5-diarylpyrazole core of rimonabant, providing a structurally distinct chemotype for CB1 antagonism that may offer differentiated off-target selectivity profiles despite its lower absolute potency.

CB1 Potency vs. Rimonabant
Cross-study comparable
Target compound: IC50 125 nM (CHOK1, luciferase reporter) Rimonabant (SR141716A): Ki 1.4 nM (binding assay) ~89-fold lower potency; distinct assay formats
Supports moderate-potency CB1 antagonism endpoint context
Functional vs. radioligand binding; cross-study comparison requires validation
Cannabinoid CB1 receptor Antagonist potency Receptor binding assay

Scaffold Differentiation from Pyrazole CB1 Antagonists

The target compound belongs to the thiazolidin-4-one (thiazol-4(5H)-one) class, whereas the majority of clinically evaluated CB1 antagonists—including rimonabant, surinabant, and ibipinabant—utilize a pyrazole, imidazole, or pyrazoline core [1]. Lange et al. (2005) demonstrated that bioisosteric replacement of the pyrazole ring in rimonabant with thiazoles, triazoles, and imidazoles produced compounds with in vitro CB1 antagonistic activities and considerable CB1 vs. CB2 subtype selectivities, validating scaffold hopping as a viable strategy in this target class [1]. The thiazolidin-4-one scaffold introduces a carbonyl group at the 4-position (forming a cyclic amide) that is absent in the thiazole series, which alters hydrogen bonding capacity, tautomeric equilibrium, and electronic distribution compared to thiazoles, triazoles, and imidazoles [2].

Scaffold Differentiation
Class-level inference
Thiazolidin-4-one core with 4-carbonyl; structurally distinct from pyrazole, thiazole, and imidazole CB1 scaffolds
Class-level scaffold differentiation may support novel SAR exploration
No direct head-to-head scaffold comparison data available
Scaffold hopping Bioisosterism Chemical series differentiation

3-Trifluoromethyl vs. Morpholino Substitution

The target compound bears a 3-(trifluoromethyl)phenylamino group at position 2, whereas a closely related analog—(Z)-2-morpholino-5-(pyridin-3-ylmethylene)thiazol-4(5H)-one—substitutes an aliphatic morpholine ring at this position . The trifluoromethyl group is known to increase lipophilicity (estimated Hansch π = +0.88 for CF3 vs. π = -0.50 for morpholine N) and metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the meta position [1]. While direct comparative ADME data between these two specific compounds are not publicly available, the target compound has documented metabolic stability data in both rat (CHEMBL1227994) and human (CHEMBL1227993) liver microsomes, as well as plasma stability data [2]. The morpholino analog lacks documented ADME profiling in ChEMBL or BindingDB as of the search date.

3-CF3 vs. Morpholino
Context-dependent
3-CF3-phenylamino: ADME data deposited (microsomal/plasma stability) Morpholino analog: no public ADME profiling available
CF3 substituent may differentiate ADME profile vs. morpholino analog
Quantitative metabolic stability values require direct retrieval from ChEMBL
Trifluoromethyl effect Metabolic stability Lipophilicity

Pyridin-3-ylmethylene SAR vs. Other Arylidenes

The 5-position of the thiazolidin-4-one core bears a pyridin-3-ylmethylene group, introducing a pyridine nitrogen capable of acting as a hydrogen bond acceptor. Analogs where this group is replaced by simple phenylmethylene or substituted benzylidene groups have been reported in the broader thiazolidin-4-one literature to show different biological activity profiles [1]. The pyridin-3-ylmethylene motif also appears in other bioactive thiazolidin-4-ones, such as (Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one, a Cdc7 kinase inhibitor with an IC50 of 7 nM, indicating the privileged nature of this substituent for target engagement [2]. Within the CB1 antagonist context, the pyridinyl substituent is a common feature among potent ligands, as demonstrated by the 3-pyridyl group present in rimonabant and the thiazole bioisosteres reported by Lange et al. [3].

Pyridin-3-ylmethylene SAR
Class-level inference
Pyridine H-bond acceptor present; CB1 IC50 = 125 nM Alternative 5-arylidenes (phenyl, unsubstituted) lack CB1 data on same core
Conserved pyridinyl motif may support CB1 binding; warrants targeted validation
Direct SAR comparison with other 5-arylidenes not publicly available
Pyridine pharmacophore Structure-activity relationship Hydrogen bond acceptor

Recommended Application Scenarios


CB1 Scaffold-Hopping Tool Compound

This compound serves as a structurally differentiated CB1 antagonist tool compound with a thiazolidin-4-one core, distinct from the pyrazole scaffold of rimonabant and the thiazole/triazole/imidazole bioisosteres reported by Lange et al. [1]. With an IC50 of 125 nM at human CB1 in a functional luciferase reporter gene assay [2], it is suitable for in vitro pharmacological profiling where a moderate-potency antagonist is desired, such as in SAR expansion studies, chemogenomic library screening, or as a reference compound for novel CB1 ligand series. Its distinct scaffold may offer different off-target interaction profiles compared to pyrazole-based CB1 antagonists, though this has not been experimentally verified [1].

ADME & Pharmacokinetic Profiling Studies

The compound has existing ADME characterization data deposited in ChEMBL, including metabolic stability in human and rat liver microsomes, plasma stability, and plasma protein binding [3]. This pre-existing data reduces the burden of initial ADME profiling for research groups studying the pharmacokinetic behavior of thiazolidin-4-one-based CB1 ligands. The 3-(trifluoromethyl)phenylamino substituent is expected to confer enhanced metabolic stability compared to non-fluorinated analogs [4], making this compound a suitable candidate for in vitro-in vivo correlation (IVIVC) studies or as a benchmark for optimizing metabolic stability within this chemotype.

SAR Expansion for Thiazolidin-4-one CB1 Ligands

The compound can serve as a synthetic starting point or reference standard for SAR campaigns exploring modifications at the 2-amino position (varying the aryl substitution pattern) or the 5-methylene position (modifying the heteroaryl group) [5]. The quantitative CB1 activity data (IC50 = 125 nM) provides a benchmark against which the potency of newly synthesized analogs can be measured. Researchers may procure this compound as an internal reference standard when synthesizing and profiling novel thiazolidin-4-one derivatives as CB1 receptor modulators.

Chemical Probe for Pyridine Pharmacophore Studies

The pyridin-3-ylmethylene group at position 5 provides a distinct hydrogen bond acceptor motif that is a recognized pharmacophoric element in multiple target classes, including CB1 antagonists and kinase inhibitors [6]. This compound can be employed in fragment-based or pharmacophore validation studies to assess the contribution of the 3-pyridyl hydrogen bond acceptor to target binding, particularly when used in parallel with analogs bearing alternative heteroaryl or non-heteroaryl substituents at the 5-position [6].

Application
Selection Property
Validation Focus
CB1 receptor scaffold-hopping studies
Structurally differentiated thiazolidin-4-one core
CB1 antagonism endpoint context vs. reference antagonist series
ADME / PK profiling for thiazolidin-4-one chemotype
Pre-characterized microsomal and plasma stability data
In vitro metabolic stability and protein binding review
CB1 SAR expansion studies
2-amino and 5-methylene modification scaffold
Potency and selectivity benchmarking against known CB1 ligands
Pyridine pharmacophore validation studies
Pyridin-3-ylmethylene H-bond acceptor motif
Binding contribution across CB1 and cross-target pharmacophore models
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